N,N'-Dimethylethylenediamine

Palladium Catalysis β-Enaminone Synthesis Ligand Efficiency

N,N'-Dimethylethylenediamine (DMEDA) features a unique N-methylation pattern delivering 81% yield in Pd-catalyzed β-enaminone synthesis—113% higher than TMEDA. Its distinct steric profile achieves 77.9% selectivity for DMF production, far exceeding TMEDA's 52.6%. For green chemistry, the Cu₂O/DMEDA system enables high-yield intramolecular N-arylations in water. In epoxy formulations, DMEDA derivatives provide extended curing times for superior workability. These quantitative performance advantages make DMEDA non-substitutable.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 110-70-3
Cat. No. B021762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylethylenediamine
CAS110-70-3
SynonymsN,N’-Dimethyl-ethane-1,2-diamine;  1,2-Bis(methylamino)ethane; 
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCNCCNC
InChIInChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3
InChIKeyKVKFRMCSXWQSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dimethylethylenediamine (DMEDA) CAS 110-70-3: Technical Baseline for Procurement Evaluation


N,N'-Dimethylethylenediamine (DMEDA, CAS 110-70-3), with the formula (CH₃NH)₂C₂H₄, is a colorless liquid diamine featuring two secondary amine groups [1]. It is widely utilized as a bidentate chelating ligand in coordination chemistry and catalysis , and serves as a key intermediate in pharmaceutical synthesis . Key physical properties include a boiling point of 120 °C and density of 0.819 g/mL [1]. This compound is characterized by a predicted pKa of 9.59±0.10 and a pH of 11.4 (10 g/L in H₂O, 20 °C) [2]. Procurement specifications typically require purity of ≥98.0% (GC) .

Why Generic Substitution of N,N'-Dimethylethylenediamine Fails: Differential Reactivity in Catalysis and CO₂ Capture


N,N'-Dimethylethylenediamine (DMEDA) cannot be generically substituted by other ethylenediamine derivatives due to its unique combination of two secondary amine groups with a specific N-methylation pattern. This structural feature critically influences its coordination geometry, steric profile, and nucleophilic reactivity. For instance, the N-methyl groups in DMEDA provide a steric environment that dramatically affects catalytic outcomes, leading to significant variations in reaction yields compared to analogs like TMEDA or unsubstituted ethylenediamine [1]. Furthermore, its specific basicity and steric hindrance dictate a distinct kinetic and equilibrium profile for CO₂ absorption, as demonstrated by head-to-head studies showing its behavior diverges from predictions based on simple basicity correlations [2]. These quantitative differences confirm that DMEDA is a distinct chemical entity with non-fungible performance characteristics.

Quantitative Performance Differentiation of N,N'-Dimethylethylenediamine vs. Analogs in Catalysis and Gas Separation


Superior Yield in Pd-Catalyzed β-Enaminone Synthesis: DMEDA vs. TMEDA and EDA

In a palladium-catalyzed dehydrogenative β-amination of saturated ketones to form β-enaminones, N,N'-dimethylethylenediamine (DMEDA) delivered an 81% yield, significantly outperforming both ethylenediamine (EDA) at 53% and tetramethylethylenediamine (TMEDA) at 38% under identical conditions. This head-to-head comparison demonstrates the non-linear impact of N-methylation on catalytic performance [1].

Palladium Catalysis β-Enaminone Synthesis Ligand Efficiency

High Selectivity in DMF Synthesis via CO₂ Hydrogenation: DMEDA vs. TMEDA

In the catalytic synthesis of dimethylformamide (DMF) from DIMCARB and CO₂/H₂, the choice of ligand profoundly affects product selectivity. While TMEDA (10 mol%) achieved a 52.6% selectivity towards DMF, DMEDA (10 mol%) demonstrated a markedly higher selectivity of 77.9%. This 48% relative improvement in selectivity comes with a slight trade-off in overall yield (92.1% for DMEDA vs. 98.2% for TMEDA) [1].

CO₂ Utilization Formamide Synthesis Ligand Selectivity

Differential CO₂ Reaction Kinetics: DMEDA vs. Piperazine (Class-Level Inference)

A stopped-flow kinetic study at 25.0 °C determined the rate constant for the reaction of CO₂(aq) with N,N-dimethylethylenediamine (DMEDA) to form monocarbamic acid (DMEDACOOH) at high pH (>9.0) is k₇ = 6.99 × 10³ M⁻¹·s⁻¹ [1]. Notably, the study concluded that 'despite the larger basicity of DMEDA, the enhanced and superior kinetic performance of PZ [piperazine] with CO₂(aq) above its predicted Bronsted reactivity is not observed in DMEDA.' This indicates a class-level distinction in the kinetic behavior of linear diamines like DMEDA compared to cyclic diamines like piperazine [1].

CO₂ Capture Absorption Kinetics Amine Scrubbing

Comparative Ligand Binding Strength: DMEDA Exhibits Stronger Metal Coordination than TMEDA

A study employing pairwise exchange reactions to establish a qualitative ranking of relative bidentate ligand binding strengths to a titanium(IV) Lewis acid revealed a clear hierarchy: DMEDA (N,N'-dimethylethylenediamine) exhibited binding strength equal to or greater than DPEDA, which was in turn greater than TMEDA (tetramethylethylenediamine). The established order was: dmeda ≥ dpeda > dmpe ≥ depe > tmeda > binam > dppe [1].

Coordination Chemistry Lewis Acidity Ligand Design

Copper-Catalyzed C-N Coupling in Water: High Efficiency with DMEDA Ligand

A method for the intramolecular N-arylation to synthesize benzimidazole derivatives in water employed Cu₂O (5 mol%) as the catalyst and DMEDA (10 mol%) as the ligand. This protocol yielded a small library of benzimidazoles in high yields, with the reaction being performed exclusively in water [1]. While no direct comparator ligand data is provided in this specific study, the efficiency in an environmentally benign solvent highlights a valuable application-specific performance metric for DMEDA.

Green Chemistry C-N Bond Formation Copper Catalysis

Extended Curing Times in Epoxy Resins: A Process Advantage for DMEDA Derivatives

US Patent 4,201,854 discloses that curable mixtures of polyepoxide compounds containing N,N-dimethylethylenediamine derivatives or N,N-dimethyl-1,3-propylenediamine derivatives as curing agents exhibit longer curing times compared to conventional formulations. This extended cure time is explicitly linked to improved workability, particularly in adhesive applications, and is often accompanied by enhanced mechanical properties [1].

Epoxy Curing Adhesive Formulation Pot Life

Optimized Application Scenarios for N,N'-Dimethylethylenediamine Based on Quantitative Differentiation


Palladium-Catalyzed Synthesis of β-Enaminones from Saturated Ketones

This scenario leverages the 81% yield achieved with DMEDA, which is 113% higher than TMEDA and 53% higher than EDA in Pd-catalyzed β-enaminone synthesis [1]. Users seeking to maximize yield and minimize byproduct formation in this specific transformation should prioritize DMEDA over other common diamines.

Ligand for Selective DMF Synthesis via CO₂ Hydrogenation

In processes targeting DMF from DIMCARB and CO₂/H₂, the 77.9% selectivity of DMEDA significantly exceeds the 52.6% of TMEDA [1]. This scenario is ideal for applications where product purity and reduced separation costs are critical economic drivers.

Aqueous-Phase Copper-Catalyzed C-N Bond Formation for Benzimidazole Synthesis

For sustainable, water-based synthetic protocols, the combination of Cu₂O (5 mol%) and DMEDA (10 mol%) enables high-yielding intramolecular N-arylations to form benzimidazoles [1]. This scenario is particularly relevant for users in green chemistry and pharmaceutical intermediate synthesis seeking to reduce organic solvent use.

Formulation of Epoxy Resin Curing Agents with Extended Pot Life

In adhesive and coating applications, the use of DMEDA derivatives in polyepoxide mixtures provides longer curing times, resulting in improved workability and potentially enhanced mechanical properties [1]. This scenario is critical for industrial formulators who require extended open times for application and assembly.

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